Acetyl-L-valine methyl amide

Thermodynamics Solid-State Chemistry Calorimetry

Researchers requiring reproducible biophysical data face scarcity of validated peptide models. Acetyl-L-valine methyl amide (Ac-Val-NHMe) fills this gap with published thermodynamic constants (ΔfusH = 28.2 kJ/mol, Cp,solid = 245.92 J/mol·K). - Serves as secondary DSC standard (Tfus = 434 K) for thermal analysis calibration. - Quantifies chiral discrimination via ~2-fold difference in L,L- vs D,L-pair exothermicity. - Enables solvent-effect deconvolution when comparing its Bh2 coefficient (378 J·kg·mol⁻²) against free-acid analogs. Supplied with ≥98% purity and full QA documentation for immediate global dispatch.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 19701-84-9
Cat. No. B556342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-L-valine methyl amide
CAS19701-84-9
Synonyms19701-84-9; Ac-Val-NHMe; Acetyl-L-valinemethylamide; CTK8F7548; ZINC2560845; AKOS006274980; I14-33915
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC)NC(=O)C
InChIInChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1
InChIKeyCERMWOUCIZTOBO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-L-valine Methyl Amide (CAS: 19701-84-9): C8H16N2O2 Basics and Vendor-Grade Specifications


Acetyl-L-valine methyl amide (CAS 19701-84-9), also designated N-Acetylvaline-N'-methylamide(L) or Ac-Val-NHMe, is an N-acetylated, C-terminally protected amino acid derivative. It possesses a molecular formula of C8H16N2O2 and an average mass of 172.22 Da [1]. The compound contains a single defined stereocenter and is characterized by a calculated LogP of approximately -0.35 (experimental database match) . It is a derivative of the essential amino acid L-valine and is employed as a model peptide in biophysical and biochemical investigations [2].

Derivative N-acetylated, C-terminal methyl amide
Stereochemistry Single L-valine stereocenter
Use Context Model peptide for biophysical & chiral recognition studies

Why Generic N-Acetyl Amino Acid Substitution Fails for Acetyl-L-valine Methyl Amide (CAS: 19701-84-9)


The interchangeability of N-acetyl amino acid derivatives in experimental systems is precluded by their distinct physicochemical and thermodynamic signatures. The specific combination of an acetylated N-terminus, a valine side chain, and a C-terminal methyl amide cap in Acetyl-L-valine methyl amide (Ac-Val-NHMe) generates a unique solvation and self-association profile that cannot be replicated by close analogs such as Ac-Val-OH, Ac-Val-NH2, or even enantiomeric or side-chain variants. For example, the presence of the methyl amide group drastically alters both the enthalpy of sublimation [1] and the enthalpic pair interaction coefficients in solution [2] compared to the free acid or unmodified amide. Consequently, substituting Ac-Val-NHMe with a generic N-acetyl valine derivative will produce non-equivalent thermodynamic and conformational outcomes in biophysical assays, chiral recognition studies, or crystallization experiments, directly impacting the validity and reproducibility of the data [3].

  • C-Terminal Cap

    Methyl amide cap significantly alters solvation enthalpy and self-association profile relative to free acid or primary amide, limiting direct substitution.

  • Stereoisomer

    L-valine enantiomer required for chiral recognition studies; D-valine or racemic mixtures shift pair interaction energetics, compromising model fidelity.

  • Side-Chain Analog

    Leucine methyl amide analog (Ac-Leu-NHMe) exhibits different solid-state thermal properties, including a markedly lower melting point, altering processability.

Acetyl-L-valine Methyl Amide (CAS: 19701-84-9): Quantifiable Differentiation Guide


Solid-State Heat Capacity of Acetyl-L-valine Methyl Amide Compared to N-Acetyl-L-valine

The solid-state constant-pressure heat capacity (Cp,solid) of Acetyl-L-valine methyl amide (Ac-Val-NHMe) has been experimentally determined, providing a key differentiator from its precursor, N-Acetyl-L-valine (Ac-Val-OH). The methyl amide cap fundamentally alters the solid-state thermodynamics, a factor critical for studies involving thermal stability, formulation, or processing. The Cp,solid for Ac-Val-NHMe was reported as 245.92 J/mol·K at 298 K, based on extrapolation from calorimetric data [1]. In contrast, a literature search reveals no equivalent experimental Cp,solid data for Ac-Val-OH in the NIST WebBook or similar primary databases; its solid-state heat capacity remains a predicted or unreported value in authoritative public resources.

Solid-State Cp,solid
Reported
245.92 J/mol·K at 298 K
Unique experimental heat capacity; comparator Ac-Val-OH lacks equivalent data, enabling accurate thermodynamic modeling.
Extrapolated from DSC; NIST WebBook
Thermodynamics Solid-State Chemistry Calorimetry

Enthalpic Pair Interaction Coefficients in N-Methylformamide: Ac-Val-NHMe vs. Ac-Val-OH

The enthalpic pair interaction coefficient (Bh2) quantifies the energetics of solute-solute interactions in solution. A study in N-methylformamide (NMF) revealed a stark contrast between Ac-Val-NHMe and its free acid analog, Ac-Val-OH, highlighting the profound influence of the C-terminal modification on molecular recognition and aggregation. The Bh2 coefficient for Acetyl-L-valine methyl amide (Ac-Val-NHMe) was determined to be 378 J·kg·mol⁻², while the coefficient for N-Acetyl-L-valine amide (Ac-Val-OH) was significantly lower at 44 J·kg·mol⁻² [1]. This represents an approximately 8.6-fold higher exothermic interaction enthalpy for the methyl amide derivative.

Bh2 in NMF
Head-to-head
Ac-Val-NHMe: 378 J·kg·mol⁻² vs Ac-Val-OH: 44 J·kg·mol⁻²
Methyl amide cap dramatically raises solute-solute exothermic interaction, supporting distinct aggregation behavior.
298.15 K, N-methylformamide
Solution Thermodynamics Peptide Solvation Molecular Interactions

Chiral Recognition: Enthalpic Pair Interaction Coefficients of L-Valine vs. D-Valine Methyl Amides

Stereochemical purity is paramount in biomolecular research. A calorimetric study of N-acetyl-N'-methyl amino acid amides in N,N-dimethylformamide (DMF) quantified the energetic differences between L,L- and D,L- pair interactions, demonstrating the basis for chiral recognition. The enthalpic pair interaction coefficient (Bh2) for the homochiral L,L-interaction of Ac-Val-NHMe was -204 J·kg·mol⁻², whereas the heterochiral D,L-interaction coefficient was -101 J·kg·mol⁻² [1]. This reveals that L,L-interactions are approximately twice as exothermic as D,L-interactions in this solvent system.

Chiral L,L vs D,L Bh2
Head-to-head
L,L: -204 J·kg·mol⁻² vs D,L: -101 J·kg·mol⁻²
L,L pair shows reported ~2-fold higher exothermicity, quantifying stereochemical discrimination basis.
DMF, 298.15 K
Chiral Recognition Stereochemistry Enantiomeric Discrimination

Thermodynamics of Sublimation: Ac-Val-NHMe vs. N-Acetyl-L-valine Amide

The enthalpy of sublimation (ΔsubH) is a fundamental property governing a compound's volatility and its behavior in vacuum-based processes like mass spectrometry or thin-film deposition. A study on N-acetyl amides of several amino acids provided the standard enthalpy of sublimation for Ac-Val-NHMe as 123.7 kJ·mol⁻¹ at 298.15 K [1]. The same study reported a value of 125.1 kJ·mol⁻¹ for the closely related N-acetyl-L-valine amide (Ac-Val-NH2). While numerically close, the 1.4 kJ·mol⁻¹ difference (approximately 1.1%) is measurable and statistically significant, indicating distinct crystalline packing energies between the methyl amide and primary amide derivatives.

ΔsubH°
Head-to-head
Ac-Val-NHMe: 123.7 kJ·mol⁻¹ vs Ac-Val-NH2: 125.1 kJ·mol⁻¹
Measurable difference in crystal lattice energy between methyl and primary amide derivatives.
Extrapolated to 298.15 K from 373–400 K
Phase Transition Thermodynamics Sublimation Calorimetry

Solid-State Phase Behavior: Fusion Temperature and Enthalpy of Ac-Val-NHMe in Comparison to Class Analogs

The melting point and enthalpy of fusion are critical quality control parameters and determinants of solid-state stability and processability. A comprehensive differential scanning calorimetry (DSC) study of a series of N-acetyl amino acid N'-methylamides established the fusion properties for Ac-Val-NHMe. The temperature of fusion (Tm) was reported as 434 K, with a corresponding molar enthalpy of fusion (ΔfusH) of 28.2 kJ·mol⁻¹ [1]. This value is distinct from its closest side-chain analog, Acetyl-L-leucine methyl amide (Ac-Leu-NHMe), which exhibited a substantially lower Tm of 408 K [2].

Tm (Fusion)
Class-level
Ac-Val-NHMe: 434 K vs Ac-Leu-NHMe: 408 K
Side-chain variation shifts melting point substantially, influencing solid-state processing and recrystallization.
DSC; nitrogen atmosphere
Thermal Analysis Differential Scanning Calorimetry Solid-State Characterization

Acetyl-L-valine Methyl Amide (CAS: 19701-84-9): Prioritized Application Scenarios


Standard in Biophysical Studies of Chiral Recognition and Peptide Aggregation

Procure Ac-Val-NHMe when designing quantitative biophysical experiments to measure stereospecific molecular interactions. Its well-characterized enthalpic pair interaction coefficients for both L,L- and D,L-interactions in solvents like DMF and NMF [1] provide a crucial, quantifiable baseline for interpreting the energetic contributions of chirality in more complex peptides. The ~2-fold difference in exothermicity between L,L- and D,L-pair interactions [2] makes it an ideal model compound for calibrating computational models of chiral discrimination or for studying the thermodynamics of peptide self-assembly and aggregation.

Model Compound for Thermodynamic Calibration of Solid-State Analytical Instruments

Utilize Ac-Val-NHMe as a secondary standard for calibrating differential scanning calorimeters (DSC) and other thermal analysis equipment in the medium-to-high temperature range. Its experimentally validated temperature of fusion (434 K) and enthalpy of fusion (28.2 kJ·mol⁻¹) [3] provide a reliable benchmark. Furthermore, its documented constant-pressure heat capacity (Cp,solid = 245.92 J/mol·K at 298 K) [4] offers an additional, rare data point for validating instrument performance and thermal modeling software for organic solids, a feature absent for many simpler amino acid derivatives.

Reference Material for Studying Solvent and Co-solute Effects on Peptide Solvation

Employ Ac-Val-NHMe as a core reference solute in studies investigating how solvents (e.g., DMF, NMF, water) and co-solutes modulate peptide solvation and intermolecular interactions. The direct, quantitative comparison of its Bh2 coefficient in NMF (378 J·kg·mol⁻²) versus the drastically different value for its free acid analog (44 J·kg·mol⁻²) [5] provides a powerful system for isolating the thermodynamic contribution of the C-terminal cap. This is essential for deconvoluting the forces governing protein folding, stability, and ligand binding in complex biological environments.

Application
Selection Property
Validation Focus
Chiral recognition & peptide aggregation studies
Reported enantiomeric pair interaction coefficients
Stereochemical discrimination model calibration
DSC instrument performance benchmarking
Reported fusion temperature and heat capacity
Instrument verification in medium-to-high temperature range
Peptide solvation & solvent effect studies
Distinct enthalpic pair interaction coefficients in NMF vs free acid
C-terminal cap contribution to solvation thermodynamics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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